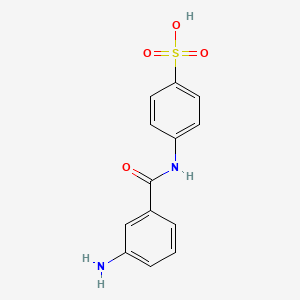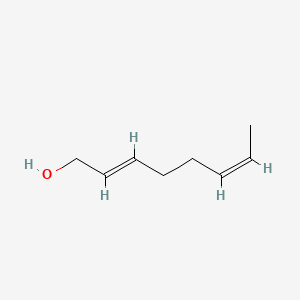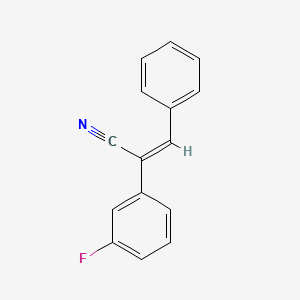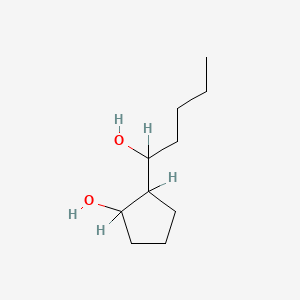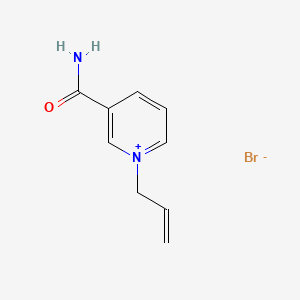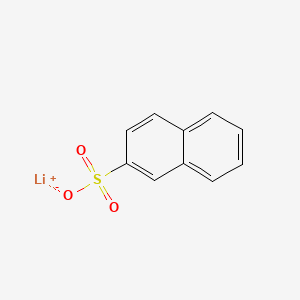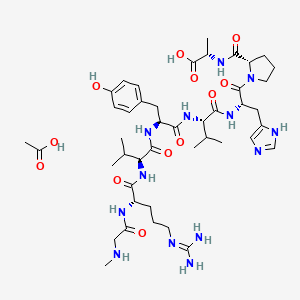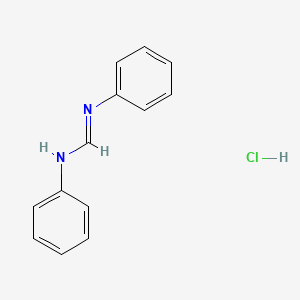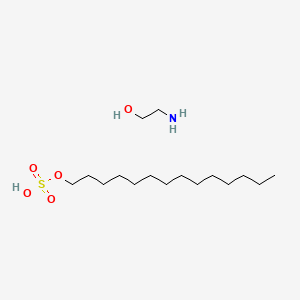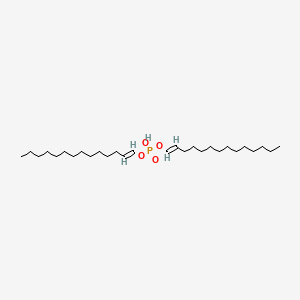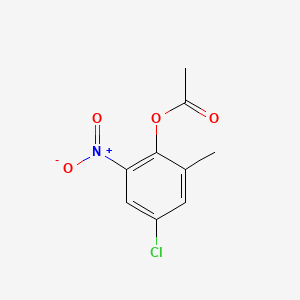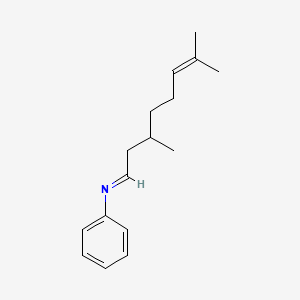
N-(3,7-Dimethyl-6-octenylidene)aniline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(3,7-Dimethyl-6-octenylidene)aniline: is an organic compound with the molecular formula C16H23N . It is known for its unique structure, which includes a phenyl group attached to an imine group, further connected to a branched alkene chain.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of N-(3,7-Dimethyl-6-octenylidene)aniline typically involves the condensation reaction between 3,7-dimethyl-6-octenal and aniline . The reaction is usually carried out in the presence of an acid catalyst, such as p-toluenesulfonic acid , under reflux conditions. The reaction mixture is then purified using standard techniques like distillation or chromatography to obtain the desired product .
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and in-line purification systems can streamline the production process, ensuring consistent quality and scalability .
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: N-(3,7-Dimethyl-6-octenylidene)aniline can undergo oxidation reactions, typically using oxidizing agents like or . These reactions often result in the formation of corresponding or .
Reduction: Reduction of this compound can be achieved using reducing agents such as or , leading to the formation of or .
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, typically in anhydrous solvents.
Substitution: Nitrating agents (e.g., nitric acid), halogenating agents (e.g., bromine), often in the presence of a catalyst.
Major Products Formed:
Oxidation: Ketones, carboxylic acids.
Reduction: Amines, alcohols.
Substitution: Nitrated or halogenated derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry: N-(3,7-Dimethyl-6-octenylidene)aniline is used as an intermediate in the synthesis of various organic compounds. Its unique structure makes it a valuable building block for the development of new materials and catalysts .
Biology and Medicine: In biological research, this compound has been studied for its potential antimicrobial and antifungal properties. It is also being explored for its role in the development of new pharmaceuticals, particularly in the design of drugs targeting specific enzymes or receptors .
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and polymers. Its ability to undergo various chemical transformations makes it a versatile compound for creating high-performance materials .
Wirkmechanismus
The mechanism of action of N-(3,7-Dimethyl-6-octenylidene)aniline involves its interaction with specific molecular targets, such as enzymes or receptors. The imine group in the compound can form reversible covalent bonds with nucleophilic sites on proteins, modulating their activity. This interaction can lead to changes in cellular pathways and biological responses .
Vergleich Mit ähnlichen Verbindungen
- N-(3,7-Dimethyl-6-octenyl)aniline
- N-(3,7-Dimethyl-6-octenylidene)benzenamine
- Benzenamine, N-(3,7-dimethyl-6-octen-1-ylidene)
Comparison: N-(3,7-Dimethyl-6-octenylidene)aniline stands out due to its unique imine functionality, which imparts distinct reactivity compared to its analogs. While similar compounds may share the alkene and phenyl groups, the presence of the imine group in this compound allows for specific interactions and transformations that are not possible with its counterparts.
Eigenschaften
CAS-Nummer |
42822-98-0 |
|---|---|
Molekularformel |
C16H23N |
Molekulargewicht |
229.36 g/mol |
IUPAC-Name |
3,7-dimethyl-N-phenyloct-6-en-1-imine |
InChI |
InChI=1S/C16H23N/c1-14(2)8-7-9-15(3)12-13-17-16-10-5-4-6-11-16/h4-6,8,10-11,13,15H,7,9,12H2,1-3H3 |
InChI-Schlüssel |
YISAHFPSGNFFAI-UHFFFAOYSA-N |
Kanonische SMILES |
CC(CCC=C(C)C)CC=NC1=CC=CC=C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


